![molecular formula C9H6F2O2 B1428933 5,8-Difluorochroman-4-one CAS No. 942196-01-2](/img/structure/B1428933.png)
5,8-Difluorochroman-4-one
Overview
Description
5,8-Difluorochroman-4-one is a fluorinated heterocyclic organic compound with the molecular formula C9H6F2O2. It is characterized by a chroman-4-one core structure with fluorine atoms at the 5 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluorochroman-4-one typically involves the fluorination of chroman-4-one derivatives. One common method is the direct fluorination of chroman-4-one using fluorinating agents such as Selectfluor or xenon difluoride under controlled conditions. Another approach involves the cyclization of appropriately substituted fluorinated precursors.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficient and safe handling of fluorinating agents. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 5,8-Difluorochroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, amino-substituted, and alkylated derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Organic Synthesis
5,8-Difluorochroman-4-one serves as a versatile reagent in organic chemistry. It is utilized as a building block for synthesizing more complex organic compounds. Its unique properties allow it to participate in various chemical reactions, including:
- Reactions with Other Organic Compounds : Typically used under controlled conditions to synthesize new derivatives with potential applications in pharmaceuticals.
- Formation of Fluorinated Compounds : The fluorine atoms enhance the stability and reactivity of synthesized products, making them suitable for further functionalization.
Medicinal Chemistry
Research indicates that this compound exhibits promising biological activities that could be harnessed in drug development:
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation. For instance, in studies involving human breast carcinoma (MCF-7) cells, it demonstrated significant cytotoxic effects with an IC50 value of approximately 1.30 µM, outperforming standard treatments like SAHA.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its derivatives have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Biochemical Research
In biochemical contexts, this compound is being studied for its interactions with biological systems:
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in disease pathways. This mechanism could be crucial for developing targeted therapies against various diseases.
- Molecular Docking Studies : These studies aim to elucidate the binding interactions of the compound with target enzymes or receptors, providing insights into its potential therapeutic mechanisms .
Case Study 1: Anticancer Activity
In a focused study on MCF-7 cells:
- Objective : To evaluate the cytotoxic effects of this compound.
- Findings : The compound significantly inhibited cell growth and induced apoptosis.
- Mechanism : It was found to disrupt the cell cycle at the S phase and induce DNA damage through inhibition of cyclin-dependent kinase activity.
Case Study 2: Antimicrobial Effects
A study assessing the antimicrobial properties:
Mechanism of Action
The mechanism by which 5,8-Difluorochroman-4-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved in these interactions are still under investigation, and ongoing research aims to elucidate these mechanisms further.
Comparison with Similar Compounds
5,7-Difluorochroman-4-one
6,7-Difluorochroman-4-one
7,8-Difluorochroman-4-one
Biological Activity
5,8-Difluorochroman-4-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a chroman core with fluorine atoms at the 5 and 8 positions and a ketone functional group at the 4 position. Its molecular formula is with a molecular weight of approximately 184.14 g/mol. The presence of fluorine enhances the compound's stability and reactivity, making it a valuable subject for medicinal chemistry research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms increase its binding affinity to molecular targets, which may modulate enzyme activity and receptor signaling pathways. The compound has been investigated for:
- Enzyme Inhibition : It shows potential as an inhibitor of various enzymes, including SIRT2, which is involved in aging-related processes .
- Receptor Binding : The compound may bind to specific receptors, influencing physiological responses and potentially leading to therapeutic effects.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. For instance:
- SIRT2 Inhibition : A study evaluating substituted chroman-4-one derivatives found that certain compounds exhibited inhibitory effects on SIRT2, with some showing IC50 values as low as 1.5 μM .
Case Studies
- Therapeutic Potential : Research into the therapeutic applications of this compound has indicated potential benefits in treating neurological disorders due to its enzyme inhibition properties.
- Comparative Analysis : When compared with structurally similar compounds like 7,8-difluorochroman-4-one and 5,7-difluorochroman-4-one, this compound exhibits unique biological profiles that may enhance its utility in drug development.
Comparative Table of Biological Activity
Compound Name | Structural Features | Key Biological Activity |
---|---|---|
This compound | Fluorine at positions 5 and 8 | Potential SIRT2 inhibitor |
7,8-Difluorochroman-4-one | Fluorine at positions 7 and 8 | Different enzyme inhibition profile |
5,7-Difluorochroman-4-one | Fluorine at positions 5 and 7 | Unique anti-inflammatory properties |
Properties
IUPAC Name |
5,8-difluoro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNOPUXJWQFHSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942196-01-2 | |
Record name | 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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